molecular formula C6HBrClFN2 B13973092 5-Bromo-6-chloro-3-fluoropicolinonitrile

5-Bromo-6-chloro-3-fluoropicolinonitrile

Cat. No.: B13973092
M. Wt: 235.44 g/mol
InChI Key: SHHHBQAOPMNCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-3-fluoropicolinonitrile is a halogenated heterocyclic compound with the molecular formula C6H2BrClFN2. This compound is part of the picolinonitrile family, which is known for its diverse applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-fluoropicolinonitrile typically involves halogenation reactions. One common method is the bromination of 6-chloro-3-fluoropicolinonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-fluoropicolinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Bromo-6-chloro-3-fluoropicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-3-fluoropicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-fluoropicolinonitrile: Similar in structure but lacks the chlorine atom.

    6-Chloro-3-fluoropicolinonitrile: Similar but lacks the bromine atom.

    5-Bromo-6-chloronicotinonitrile: Similar but lacks the fluorine atom.

Uniqueness

5-Bromo-6-chloro-3-fluoropicolinonitrile is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the picolinonitrile ring. This unique combination of halogens can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6HBrClFN2

Molecular Weight

235.44 g/mol

IUPAC Name

5-bromo-6-chloro-3-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C6HBrClFN2/c7-3-1-4(9)5(2-10)11-6(3)8/h1H

InChI Key

SHHHBQAOPMNCAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.